3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one is an organic compound characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
The synthesis of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the reaction.
Analyse Chemischer Reaktionen
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl groups during chemical reactions.
Biology: Utilized in the study of biological pathways and mechanisms due to its chemical stability and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides chemical stability and reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one can be compared with other similar compounds, such as:
Methyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups and applications.
Trimethylsilyloxy-penta-1,3-diene: Another compound with a trimethylsilyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
113337-81-8 |
---|---|
Molekularformel |
C21H26O2Si |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
3-methyl-1,5-diphenyl-5-trimethylsilyloxypent-4-en-1-one |
InChI |
InChI=1S/C21H26O2Si/c1-17(15-20(22)18-11-7-5-8-12-18)16-21(23-24(2,3)4)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI-Schlüssel |
MVAUKPMSLOJPGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CC=CC=C1)C=C(C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.